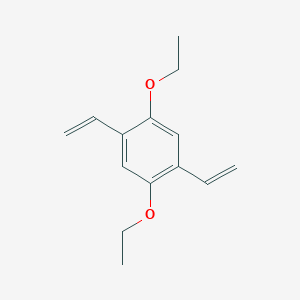
Benzene, 1,4-diethenyl-2,5-diethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,4-diethenyl-2,5-diethoxy- is an organic compound with the molecular formula C14H18O2 It is characterized by the presence of two ethoxy groups and two ethenyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-diethenyl-2,5-diethoxy- typically involves the alkylation of hydroquinone with ethyl bromide, followed by the introduction of ethenyl groups through a series of reactions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the addition of ethenyl groups to the benzene ring.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,4-diethenyl-2,5-diethoxy- can be achieved through a multi-step process that includes the initial formation of intermediate compounds, followed by purification and final synthesis. The use of high-pressure reactors and advanced catalytic systems ensures the efficient production of this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,4-diethenyl-2,5-diethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1,4-diethenyl-2,5-diethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Benzene, 1,4-diethenyl-2,5-diethoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and ethenyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,4-dimethoxy-: Similar in structure but with methoxy groups instead of ethoxy groups.
Benzene, 1,4-diethoxy-: Lacks the ethenyl groups present in Benzene, 1,4-diethenyl-2,5-diethoxy-.
Uniqueness
Benzene, 1,4-diethenyl-2,5-diethoxy- is unique due to the presence of both ethoxy and ethenyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthetic chemistry and material science.
Propriétés
Numéro CAS |
530145-39-2 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
1,4-bis(ethenyl)-2,5-diethoxybenzene |
InChI |
InChI=1S/C14H18O2/c1-5-11-9-14(16-8-4)12(6-2)10-13(11)15-7-3/h5-6,9-10H,1-2,7-8H2,3-4H3 |
Clé InChI |
LQLCNMQPOZTLGH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1C=C)OCC)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945970.png)
![1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B13945971.png)
![(3S)-3-Amino-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13945986.png)
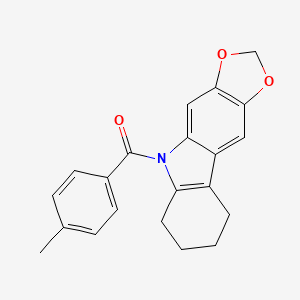
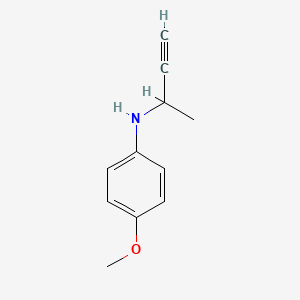




![4-Chloro-5-phenyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946019.png)
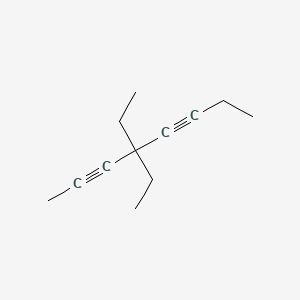
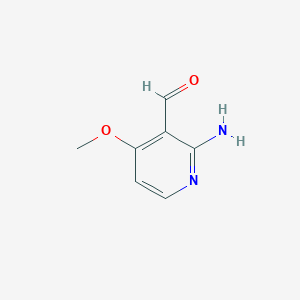

![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
